molecular formula C10H16N2 B3360203 4-(3-Methylpyridin-2-YL)butan-1-amine CAS No. 88596-90-1

4-(3-Methylpyridin-2-YL)butan-1-amine

Cat. No. B3360203
CAS RN: 88596-90-1
M. Wt: 164.25 g/mol
InChI Key: IUPGNUGIEAUJCW-UHFFFAOYSA-N
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Patent
US04486434

Procedure details

Bromine (10 g) was added dropwise with stirring to a solution of 2-(4-aminobutyl)-3-methylpyridine sulphate (21.3 g) obtained from 2-(4-aminobutyl)-3-methylpyridine and concentrated sulphuric acid) in 65% oleum (100 ml) at room temperature. The solution was then heated to 55° C. and stirred overnight. The solution was cooled and added slowly to ice (38 g). The resultant solution was poured into water (250 ml) and taken to pH 2.5 with aqueous ammonia solution (s.g. 0.88) and a dibrominated impurity crystallized which was removed by filtration. The filtrate was taken to pH 9.5 and extracted with dichloromethane and the extracts were dried (MgSO4) and decolourised with charcoal.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
2-(4-aminobutyl)-3-methylpyridine sulphate
Quantity
21.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrBr.[S:3]([OH:7])([OH:6])(=[O:5])=[O:4].[NH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][N:14]=1>OS(O)(=O)=O.O=S(=O)=O>[NH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][N:14]=1.[S:3](=[O:5])(=[O:4])([OH:7])[OH:6] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrBr
Step Three
Name
2-(4-aminobutyl)-3-methylpyridine sulphate
Quantity
21.3 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NCCCCC1=NC=CC=C1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCCCC1=NC=CC=C1C
Name
Type
product
Smiles
S(O)(O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.